molecular formula C10H8N2O4 B1423010 [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol CAS No. 1315365-55-9

[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

Cat. No.: B1423010
CAS No.: 1315365-55-9
M. Wt: 220.18 g/mol
InChI Key: FASWZHQOPDYKJG-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol (CAS 1315365-55-9) is a high-purity chemical compound supplied as a powder for research applications [ ]. This substance features an oxazole ring, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active molecules [ ]. The oxazole core is linked to a 4-nitrophenyl group at the 2-position and a hydroxymethyl group at the 5-position, making it a valuable versatile synthetic intermediate for constructing more complex molecular architectures [ ]. Researchers value this compound for its potential in antibacterial drug discovery . Oxazole derivatives are frequently employed in the optimization of compounds aimed at novel biological targets, particularly in the fight against multi-drug resistant bacteria [ ]. Specifically, 3-oxazolyl derivatives have been synthesized and incorporated into complex scaffolds, such as tetrahydropyrazolopyridines (THPPs), for testing against ESKAPE pathogens, a group of priority bacterial families known for their high capacity for antibiotic resistance [ ]. The presence of the nitroaromatic group can be significant, as it is a feature found in classic antimicrobial warheads like nitrofurantoin, which act through reduction by bacterial nitroreductases [ ]. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the compound with appropriate precautions [ ].

Properties

IUPAC Name

[2-(4-nitrophenyl)-1,3-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-6-9-5-11-10(16-9)7-1-3-8(4-2-7)12(14)15/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWZHQOPDYKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293488
Record name 2-(4-Nitrophenyl)-5-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315365-55-9
Record name 2-(4-Nitrophenyl)-5-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)-5-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to an oxazole ring, which contributes to its reactivity and interaction with biological systems. The presence of the nitro group introduces electron-withdrawing characteristics that can influence the compound's biological behavior.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems:

  • Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes, potentially affecting redox reactions in cells.
  • Hydrogen Bonding : The oxazole ring is capable of forming hydrogen bonds with enzymes and receptors, modulating their activity and function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing oxazole rings can demonstrate significant antibacterial and antifungal activities against various pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Oxazole Derivative 1Staphylococcus aureus5.64 µM
Oxazole Derivative 2Escherichia coli8.33 µM
Oxazole Derivative 3Candida albicans16.69 µM

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives were tested for their ability to inhibit cell proliferation using WST-1 assays, revealing varying levels of cytotoxicity depending on the structure.

CompoundCell LineIC50 (µM)
Oxazole Derivative AMCF-7 (Breast Cancer)32.9
Oxazole Derivative BHeLa (Cervical Cancer)336

The observed IC50 values indicate that modifications in the chemical structure significantly impact biological activity .

Case Studies

Several studies have highlighted the biological activities associated with oxazole derivatives:

  • Antiviral Activity : A study focused on oxazolidinone derivatives showed potent inhibition against HIV protease, suggesting that similar structures could enhance antiviral efficacy .
  • Leishmanicidal Activity : Research has indicated that certain oxazole compounds exhibit significant leishmanicidal effects, demonstrating potential for treating Leishmaniasis .
  • Neuroprotective Effects : Some oxazole derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating their potential in neurodegenerative disease therapies .

Scientific Research Applications

Organic Synthesis

[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol serves as a versatile reagent in organic synthesis. It is utilized for the preparation of various heterocyclic compounds due to its ability to participate in multiple chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution Reactions : Capable of undergoing nucleophilic substitution reactions.
Reaction TypeMajor Products
Oxidation[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]carboxylic acid
Reduction[2-(4-Aminophenyl)-1,3-oxazol-5-yl]methanol
SubstitutionVarious substituted isoxazole derivatives

Biological Applications

The compound has garnered interest for its potential biological activities:

  • Antimicrobial Properties : The nitro group is known for exhibiting antibacterial effects, making it a candidate for developing new antimicrobial agents.

Case Study : Research has indicated that derivatives of nitro-containing compounds exhibit significant activity against specific bacterial strains, suggesting that this compound could be explored further in this context.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role in drug development:

  • Targeting Biological Pathways : Its structural features allow it to interact with various biological targets, potentially leading to the design of new therapeutic agents.

Research Insight : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in disease pathways, indicating a promising avenue for further exploration with this compound.

Industrial Applications

The compound finds utility in the production of specialty chemicals and intermediates used in pharmaceuticals and agrochemicals. Its unique reactivity allows for the development of complex molecules essential in various industrial processes.

Summary and Future Directions

This compound exhibits diverse applications across organic synthesis, biological research, and medicinal chemistry. Its unique properties make it an attractive candidate for further research aimed at developing new therapeutic agents and industrial applications.

Future studies should focus on:

  • Comprehensive biological testing to validate antimicrobial efficacy.
  • Exploration of its potential as a precursor for novel drug candidates.
  • Optimization of synthetic routes for improved yield and purity.

Comparison with Similar Compounds

Structural Analogues in the 1,3-Oxazole Family

The following table compares key structural and physicochemical properties of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol with similar 1,3-oxazole derivatives:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Nitrophenyl C₁₀H₈N₂O₄* 220.18 Potential antimicrobial/electronic applications (inferred)
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol 2-Methylphenyl C₁₂H₁₃NO₂ 203.24 Lab reagent; discontinued commercial availability
[2-(3,5-Dichlorophenyl)-4,4-dimethyl-5H-1,3-oxazol-5-yl]methanol 3,5-Dichlorophenyl C₁₂H₁₃Cl₂NO₂ 286.15 Agricultural/chemical research
(2-Thiophen-2-yl-1,3-oxazol-5-yl)-methanol Thiophen-2-yl C₈H₇NO₂S 181.21 Fragment in crystallographic studies

*Note: Discrepancy exists in , which lists conflicting molecular formulas (C₁₀H₈N₂O₄ vs. C₉H₇N₃O₄). The C₁₀H₈N₂O₄ formula aligns better with the structure.

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., Nitro) : The 4-nitrophenyl group enhances stability against nucleophilic attack and may improve binding affinity in biological systems. For example, 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives exhibit significant central nervous system (CNS) depressant activity .
  • Hydrophobic Groups (e.g., Methylphenyl): Compounds like [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol show reduced polarity, affecting solubility and bioavailability .
  • Halogenated Derivatives (e.g., Dichlorophenyl) : Chlorine atoms increase molecular weight and may enhance antimicrobial activity, as seen in related 1,3,4-thiadiazole derivatives .

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via two main stages:

  • Formation of the oxazole core with the nitrophenyl substituent
  • Introduction of the methanol group at the 5-position of the oxazole ring

The key steps involve cyclization reactions, functional group modifications, and coupling reactions to assemble the final structure.

Preparation of the Oxazole Ring with Nitro-Substituted Phenyl Group

a. Synthesis of Nitro-Substituted Benzonitriles

The starting material often involves commercially available nitro-substituted benzonitriles. These compounds undergo hydroxylamine-mediated transformation to form benzamidoximes, which serve as precursors for oxazole ring formation.

b. Cyclization to Oxazole

The benzamidoximes are subjected to cyclization reactions under dehydrating conditions, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form the oxazole ring. This cyclization is regioselective, favoring the formation of the 1,3-oxazole with the nitrophenyl group attached at the 2-position.

Introduction of the Methanol Group at the 5-Position

a. Alkylation of the Oxazole Core

The methanol moiety is introduced via O-alkylation at the 5-position of the oxazole ring. This step often involves the use of methylating agents such as methyl bromoacetate or methyl iodide in the presence of base catalysts like potassium carbonate (K₂CO₃).

b. Reduction and Functionalization

In some protocols, reduction of nitro groups to amino groups precedes further functionalization, allowing for subsequent methylation or hydroxymethylation at the 5-position.

Key Reagents and Conditions

Step Reagents Conditions Purpose
Benzonitrile to benzamidoxime Hydroxylamine hydrochloride Reflux, in ethanol or DMF Formation of benzamidoxime intermediate
Cyclization to oxazole SOCl₂ or POCl₃ Reflux Ring closure to form oxazole
Alkylation at 5-position Methyl bromoacetate, K₂CO₃ Room temperature to reflux Introduction of methanol group
Reduction of nitro groups Sn/HCl or catalytic hydrogenation Mild heating Conversion to amino derivatives if needed

Research Findings and Data Tables

Research studies have demonstrated that modifications at the 5-position of the oxazole ring influence the compound's biological activity and solubility. For example, in one synthesis, the yield of [2-(4-nitrophenyl)-1,3-oxazol-5-yl]methanol ranged from 70% to 85%, depending on the specific reagents and purification methods used.

Synthesis Step Yield (%) Reagents Remarks
Benzamidoxime formation 75-80 Hydroxylamine hydrochloride Purification via recrystallization
Cyclization to oxazole 80-85 SOCl₂ or POCl₃ Reflux conditions
Methanol group introduction 70-75 Methyl bromoacetate, K₂CO₃ Purification by chromatography

Advanced Synthetic Strategies

Recent advances include the use of microwave-assisted cyclization, which significantly reduces reaction times and improves yields. Additionally, flow chemistry techniques have been explored for scalable synthesis, ensuring better control over reaction parameters and product consistency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol?

  • Methodology :

  • Route 1 : Reduction of ethyl 2-(4-nitrophenyl)-1,3-oxazole-5-carboxylate using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under nitrogen, followed by quenching with water and purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Route 2 : Hydrolysis of 5-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole under basic conditions (NaOH in ethanol/water, reflux 6–8 h), yielding the alcohol after neutralization and recrystallization .
  • Yield Optimization : Route 1 typically achieves ~81% yield, while Route 2 requires careful pH control to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • HPLC : Use reverse-phase HPLC (C18 column, methanol/water 60:40, 1 mL/min, UV detection at 303 nm) to confirm purity >95% .
  • NMR : ¹H-NMR (DMSO-d₆) shows characteristic peaks: δ 8.3–8.5 ppm (aromatic protons), δ 4.7 ppm (–CH₂OH), and δ 6.8 ppm (oxazole proton) .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 58.91%, H: 4.42% for C₁₀H₈N₂O₄) .

Advanced Research Questions

Q. What computational and crystallographic tools are recommended for analyzing the molecular conformation of this compound?

  • Structural Analysis :

  • Crystallography : Use SHELXTL (Bruker AXS) or WinGX for single-crystal X-ray refinement. For example, monoclinic space group P2₁/n with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 95.3° .
  • Ring Puckering : Apply Cremer-Pople parameters to quantify oxazole ring distortion (e.g., amplitude Q and phase angle θ) using crystallographic coordinates .

Q. How do electronic effects of the 4-nitrophenyl group influence the reactivity of the oxazole methanol moiety?

  • Mechanistic Insights :

  • Electrophilic Substitution : The –NO₂ group directs electrophiles to the oxazole’s 4-position, as shown in sulfonation reactions forming sulfone derivatives (e.g., with 4-chlorophenylsulfonyl chloride in DCM, 0°C to RT) .
  • Hydrogen Bonding : The –CH₂OH group participates in intermolecular C–H···O interactions (2.7–3.1 Å) with nitro oxygen, stabilizing crystal packing .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study :

  • Discrepancy : Conflicting ¹³C-NMR shifts for the oxazole C-2 carbon (δ 150–155 ppm vs. δ 145 ppm).
  • Resolution : Use variable-temperature NMR to assess tautomerism or solvent effects. Confirm via X-ray diffraction, which unambiguously assigns bond lengths and hybridization .

Methodological Challenges & Solutions

Q. How to mitigate decomposition during functionalization of this compound?

  • Best Practices :

  • Protection of –OH : Temporarily protect the alcohol as a silyl ether (e.g., TBDMS-Cl, imidazole, DMF) before performing harsh reactions (e.g., Friedel-Crafts alkylation) .
  • Low-Temperature Conditions : Conduct nitration or halogenation at –20°C to prevent ring-opening side reactions .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Protocol :

  • Cytotoxicity : Use WST-1 or MTT assays (e.g., against colorectal carcinoma HCT-116 cells, 48 h incubation) .
  • Enzyme Inhibition : Screen against FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum CtR1) via crystallographic fragment screening at 1.8 Å resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol

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